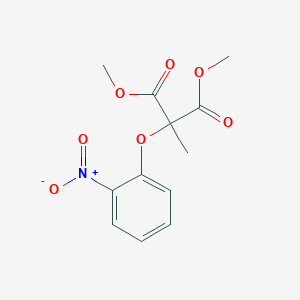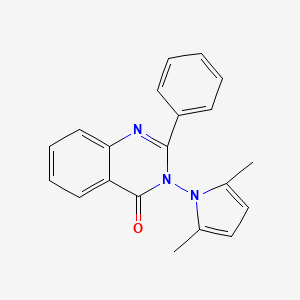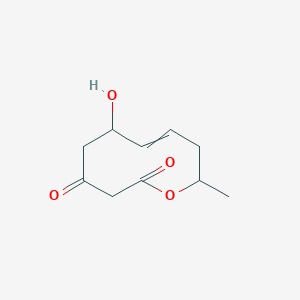![molecular formula C19H30N2O3 B12558531 N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide CAS No. 143572-75-2](/img/structure/B12558531.png)
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide is a synthetic compound known for its unique chemical structure and properties. It is a fatty amide resulting from the formal condensation of palmitic acid with the primary amino group of 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide involves the condensation of palmitic acid with 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol . The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Amide Bond: Palmitic acid is reacted with 2-amino-3-(morpholin-4-yl)-1-phenylpropan-1-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to enhance production rates and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a Bronsted base, capable of accepting a proton from a donor . This property allows it to participate in various biochemical reactions and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide can be compared with other similar compounds, such as:
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexadecanamide: A structural derivative with a longer fatty acid chain.
N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]palmitamide: Another derivative with a different fatty acid chain length.
These compounds share similar chemical properties but differ in their fatty acid chain lengths, which can influence their physical and chemical behavior.
Eigenschaften
CAS-Nummer |
143572-75-2 |
|---|---|
Molekularformel |
C19H30N2O3 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)hexanamide |
InChI |
InChI=1S/C19H30N2O3/c1-2-3-5-10-18(22)20-17(15-21-11-13-24-14-12-21)19(23)16-8-6-4-7-9-16/h4,6-9,17,19,23H,2-3,5,10-15H2,1H3,(H,20,22) |
InChI-Schlüssel |
ZEYJTACFBBGJAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
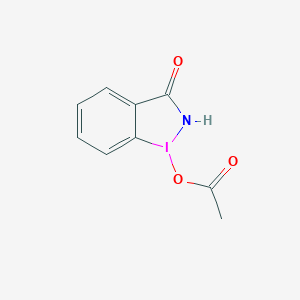
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
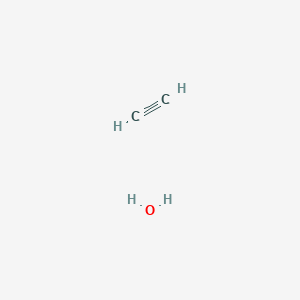
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)

